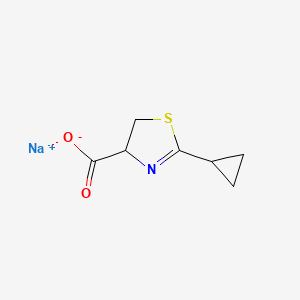![molecular formula C8H12ClN3O B15299616 N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride](/img/structure/B15299616.png)
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride typically involves the reaction of guanidine with a 3-hydroxybenzyl halide under basic conditions . The reaction proceeds through nucleophilic substitution, where the guanidine attacks the benzyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The guanidine moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the guanidine moiety would yield amines .
Scientific Research Applications
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in the study of neuroprotective agents and potential therapeutic interventions.
Comparison with Similar Compounds
Similar Compounds
Guanidine: A strong organic base used in the treatment of muscle weakness and fatigue.
N-[(3-hydroxyphenyl)methyl]guanidine: The base form of the hydrochloride salt.
Uniqueness
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride is unique due to its specific molecular structure, which allows it to interact with a variety of molecular targets and pathways. This makes it a versatile compound in scientific research, with applications ranging from organic synthesis to neuroprotection.
Properties
Molecular Formula |
C8H12ClN3O |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-[(3-hydroxyphenyl)methyl]guanidine;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c9-8(10)11-5-6-2-1-3-7(12)4-6;/h1-4,12H,5H2,(H4,9,10,11);1H |
InChI Key |
IXVKXCNVJBCVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


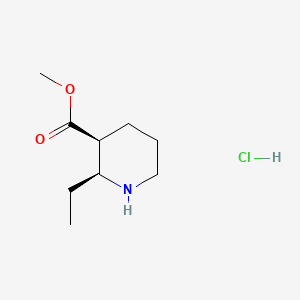
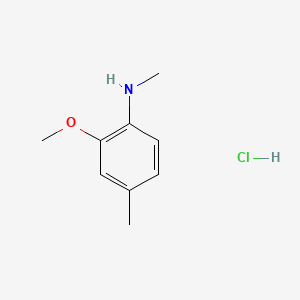

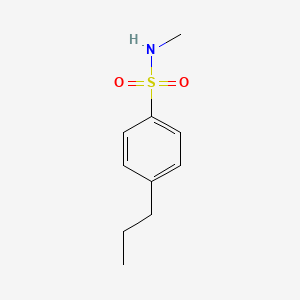
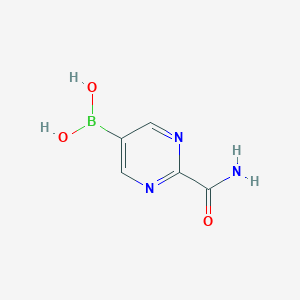
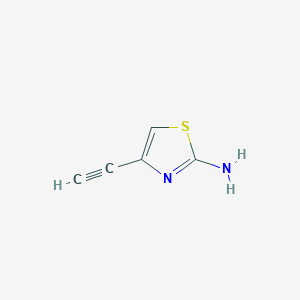
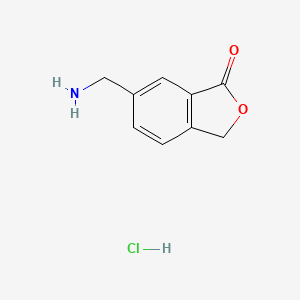
![4,6-difluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15299588.png)
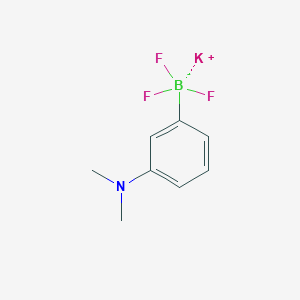
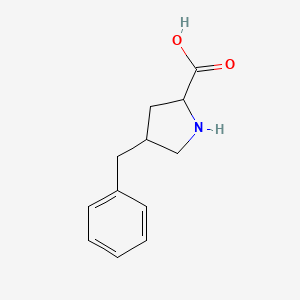
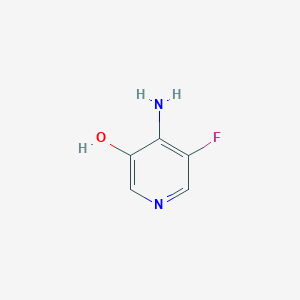

![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)
